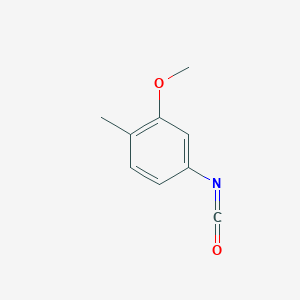

4-Isocyanato-2-methoxy-1-methylbenzene

説明

Significance of Aromatic Isocyanates in Organic Synthesis and Polymer Science

Aromatic isocyanates are a class of organic compounds defined by the presence of an isocyanate functional group (–N=C=O) directly attached to an aromatic ring. gas-sensing.com These molecules are fundamental building blocks in industrial chemistry, primarily due to their high reactivity and versatility. nih.gov Their most significant application lies in the production of polyurethanes, a diverse family of polymers. nih.govallurethane.com The reaction between a diisocyanate and a polyol forms the urethane (B1682113) linkage, and the use of aromatic isocyanates in this process is favored for applications requiring rigidity and strength. gas-sensing.comacs.org

The enhanced reactivity of aromatic isocyanates compared to their aliphatic counterparts allows for rapid curing times, a beneficial characteristic in manufacturing processes for foams, elastomers, adhesives, and coatings. gas-sensing.compflaumer.com This reactivity stems from the electronic structure of the aromatic ring. gas-sensing.com Consequently, aromatic isocyanates like Toluene (B28343) Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI) dominate the global market and are indispensable in producing a wide array of materials, from flexible foams in furniture to rigid insulation panels in construction. gas-sensing.comallurethane.com Beyond polymer science, their electrophilic nature makes them valuable reagents in various organic syntheses.

Contextualization of Substituted Aromatic Isocyanates in Advanced Materials Research

The properties of aromatic isocyanates and the resulting polymers can be precisely controlled through the addition of various substituent groups to the aromatic ring. This practice of functionalization is a key strategy in advanced materials research, allowing for the development of materials with tailored characteristics. nih.gov The nature and position of these substituents directly influence the electronic environment of the aromatic ring and, consequently, the reactivity of the isocyanate group. nih.govmsu.edu

Electron-donating groups, such as the methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups found in 4-Isocyanato-2-methoxy-1-methylbenzene, are known to activate the benzene (B151609) ring. libretexts.orgmsu.edu In the context of isocyanate reactivity, electron-donating substituents can reduce the electrophilicity of the isocyanate carbon, thereby modulating the reaction rate. nih.gov This ability to tune reactivity is critical for controlling curing profiles and pot life in polymer formulations. Furthermore, the incorporation of specific functional groups can alter the physical properties of the final polymer, such as thermal stability, solubility, and mechanical performance, opening pathways to novel, high-performance materials for specialized applications. researchgate.net

Overview of this compound as a Representative Substituted Aromatic Isocyanate

This compound is a specific example of a substituted aromatic isocyanate. As a known chemical compound, its fundamental properties have been identified.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 61386-73-0 | sigmaaldrich.comctfassets.netsigmaaldrich.com |

| Molecular Formula | C₉H₉NO₂ | - |

| Molecular Weight | 163.18 g/mol | sigmaaldrich.comsigmaaldrich.com |

This compound exemplifies the principles of functionalization discussed previously. The presence of both a methoxy group and a methyl group on the benzene ring makes it a molecule of interest for research into structure-property relationships. The combined electron-donating effects and the specific substitution pattern (ortho- and para-directing influences) of these groups are expected to define its unique reactivity profile compared to simpler aromatic isocyanates. libretexts.orgmsu.edu While it serves as a clear structural example of a multi-substituted aromatic isocyanate, detailed research findings on its specific synthesis pathways and applications in polymer science are not extensively documented in publicly available literature. Its primary role is as a building block or intermediate, with its potential dictated by the specific electronic and steric effects of its substituent groups.

An exploration into the synthesis of this compound and its chemical relatives reveals a landscape of evolving chemical engineering, driven by the need for efficiency and safety. Historically dominated by the use of highly toxic phosgene, the production of aromatic isocyanates is gradually shifting towards more sustainable, non-phosgene methodologies. This article delves into the foundational phosgene routes and examines the significant advancements in alternative synthetic pathways.

Structure

3D Structure

特性

IUPAC Name |

4-isocyanato-2-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)5-9(7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZQXLUODGHLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585489 | |

| Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61386-73-0 | |

| Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 4 Isocyanato 2 Methoxy 1 Methylbenzene

Fundamental Electrophilic Character of the Isocyanate Group

The isocyanate group (–N=C=O) is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. nih.gov The high electronegativity of oxygen and nitrogen relative to carbon results in a significant polarization of these bonds. The oxygen atom carries the highest electron density and a partial negative charge, while the carbon atom has the lowest electron density and a partial positive charge, rendering it highly electrophilic. nih.govresearchgate.net This electron deficiency makes the isocyanate carbon a prime target for nucleophilic attack. researchgate.netcrowdchem.net

The general reactivity of isocyanates is influenced by the nature of the substituent attached to the nitrogen atom. nih.gov In the case of aromatic isocyanates like 4-Isocyanato-2-methoxy-1-methylbenzene, the benzene (B151609) ring can influence the electrophilicity of the isocyanate carbon. Electron-donating groups, such as the methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups present in this compound, tend to decrease the reactivity of the isocyanate group by increasing electron density on the aromatic ring, which can be delocalized to the isocyanate group, thus slightly reducing the positive charge on the carbon atom. nih.gov Conversely, electron-withdrawing groups would increase the electrophilicity and enhance reactivity. nih.gov

Reactions with Nucleophilic Species

The electrophilic nature of the isocyanate group drives its reactions with a variety of nucleophiles, including alcohols, phenols, and amines. wikipedia.orgresearchgate.net These reactions are typically addition reactions across the carbon-nitrogen double bond. researchgate.net The nucleophile attacks the electrophilic carbon atom, and a proton is subsequently transferred to the nitrogen atom. nih.gov

The reaction between an isocyanate and an alcohol or a phenol (B47542) results in the formation of a urethane (B1682113) (also known as a carbamate) linkage. wikipedia.orgvaia.com This reaction is of significant industrial importance, as it forms the basis for the production of polyurethanes when diisocyanates and polyols are used. acs.org The reaction with an alcohol is a nucleophilic addition where the oxygen atom of the hydroxyl group attacks the electrophilic carbon of the isocyanate. vaia.com Urethanes derived from aromatic alcohols, such as phenols, generally exhibit lower thermal stability. ebrary.net

The general reaction can be represented as: R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

Kinetic studies of the reaction between aryl isocyanates and alcohols have shown that the reaction typically follows second-order kinetics. osti.gov The reaction rate is influenced by several factors, including the structure of the alcohol and the isocyanate, the solvent, and the presence of catalysts. mdpi.comresearchgate.net Primary alcohols have been found to react more rapidly than secondary alcohols. researchgate.netkuleuven.be

The activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol. mdpi.com The rate of reaction is also dependent on the solvent's properties, such as its dielectric constant and its ability to form hydrogen bonds. researchgate.net

| Alcohol | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| n-Butanol | 30-60 | Data available in source | Data available in source | researchgate.net |

| Propan-1-ol | Various | Higher than secondary alcohols | Data available in source | researchgate.net |

| Propan-2-ol | Various | Lower than primary alcohols | Data available in source | researchgate.net |

| Cyclohexanol | 25 | Data available in source | Data available in source | kuleuven.be |

The formation of urethanes is often accelerated by catalysts. The most common catalysts are tertiary amines and organometallic compounds, particularly organotin compounds. turkchem.netgvchem.com Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are effective catalysts, especially for the reactions of aromatic isocyanates. turkchem.netresearchgate.net The catalytic mechanism of tertiary amines is thought to involve the formation of a complex with either the alcohol or the isocyanate, which enhances the nucleophilicity of the alcohol or the electrophilicity of the isocyanate. acs.orgrsc.org

Organotin compounds, like dibutyltin (B87310) dilaurate, are highly effective Lewis acid catalysts. acs.org The mechanism of organotin catalysis is believed to involve the formation of a complex between the catalyst and the isocyanate, which makes the isocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. turkchem.net In some cases, a synergistic effect is observed when tertiary amines and organotin catalysts are used in combination. turkchem.net

| Catalyst Type | Examples | General Effect |

|---|---|---|

| Tertiary Amines | Triethylenediamine (TEDA), Dimethylethanolamine, Bis(dimethylaminoethyl) ether | Accelerates the reaction between isocyanates and alcohols. More effective for aromatic isocyanates. turkchem.netgvchem.com |

| Organotin Compounds | Stannous octoate, Dibutyltin dilaurate | Effectively accelerates the gelation (urethane formation) reaction. gvchem.com |

The reactivity of an aromatic isocyanate in urethane formation is significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov Electron-donating groups, such as the methyl (-CH₃) and methoxy (-OCH₃) groups in this compound, generally decrease the reaction rate. nih.gov This is because these groups increase the electron density on the benzene ring, which can be delocalized to the isocyanate group, thereby reducing the electrophilicity of the carbonyl carbon.

Conversely, electron-withdrawing groups on the aromatic ring increase the reactivity of the isocyanate by making the carbon atom more electrophilic. nih.govmdpi.com For example, the presence of a nitro group on the phenyl ring would significantly accelerate the reaction with an alcohol. The position of the substituent also plays a role due to steric and electronic effects.

Isocyanates readily react with primary and secondary amines to form substituted ureas. wikipedia.orgcommonorganicchemistry.com This reaction is generally faster than the reaction with alcohols because amines are typically stronger nucleophiles. nih.gov The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group. researchgate.net This reaction is a straightforward and efficient method for the synthesis of unsymmetrical ureas and is often carried out at room temperature in a suitable solvent without the need for a catalyst. commonorganicchemistry.comorganic-chemistry.org

The general reaction is as follows: R-N=C=O + R'R''NH → R-NH-C(=O)-NR'R''

When a diisocyanate reacts with a diamine, the resulting polymer is a polyurea. researchgate.net The reaction of an isocyanate with water also leads to the formation of a urea (B33335) linkage, albeit through an unstable carbamic acid intermediate that decomposes to an amine and carbon dioxide. l-i.co.uk The newly formed amine can then react with another isocyanate molecule to form a urea. l-i.co.ukyoutube.com

Formation of Urea Linkages with Amines

Kinetic Studies of Amine-Isocyanate Reactions

The reaction mechanism generally involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage. The reaction is often very fast, with reactions between primary aliphatic amines and aromatic isocyanates having half-lives estimated to be in the order of milliseconds. umn.edu

Kinetic studies on the reaction of phenyl isocyanate with aniline (B41778) in various solvents have shown that the reaction can exhibit complex kinetics, sometimes deviating from simple second-order behavior and showing third or even fourth-order dependencies under certain conditions, suggesting the formation of intermediate complexes. aub.edu.lb

Table 1: Illustrative Second-Order Rate Constants for the Reaction of Aromatic Isocyanates with Amines This table presents data for analogous compounds to illustrate the general magnitude of reaction rates.

| Isocyanate | Amine | Solvent | Temperature (°C) | k (L·mol⁻¹·s⁻¹) |

| Phenyl Isocyanate | Aniline | Benzene | 25 | 8.20 x 10⁻³ |

| o-Tolyl Isocyanate | Aniline | Dioxane | 25 | 1.15 x 10⁻⁴ |

| p-Tolyl Isocyanate | Aniline | Dioxane | 25 | 2.78 x 10⁻⁴ |

Note: Data is compiled from various sources for illustrative purposes. Direct comparison should be made with caution due to differing experimental conditions.

Catalysis in Urea Formation

While the reaction between isocyanates and amines is intrinsically fast, it can be influenced by catalysts. aub.edu.lb The formation of urea from this compound and an amine can be accelerated, particularly when reacting with less nucleophilic aromatic amines.

Common catalysts for urea formation fall into several categories:

Tertiary Amines: Compounds like pyridine (B92270) can catalyze the reaction. aub.edu.lb

Organometallic Compounds: While more commonly associated with urethane formation, some organometallic compounds can also influence urea formation.

Acids and Bases: Both Lewis acids and bases have been shown to catalyze isocyanate reactions. For instance, copper salts in the presence of a base have been used to synthesize unsymmetrical ureas from isocyanides, which are related to isocyanates. nih.gov

The catalytic mechanism often involves the formation of a complex between the catalyst and one of the reactants, which increases the susceptibility of the isocyanate to nucleophilic attack or enhances the nucleophilicity of the amine.

Table 2: Examples of Catalytic Systems Used in Urea Synthesis from Isocyanates This table provides examples of catalyst types and their general application.

| Catalyst Type | Example Catalyst | Reactants | General Observations |

| Tertiary Amine | Pyridine | Phenyl Isocyanate + Aniline | Catalyzes the reaction, increasing the rate of urea formation. aub.edu.lb |

| Copper Salt | CuOAc with t-BuONa | Aryl Isocyanides + Hydroxylamines | Promotes the formation of unsymmetrical ureas under mild conditions. nih.gov |

| Catalyst-Free (Water) | None | Isocyanates + Amines | Reactions can proceed efficiently in water, which can act as a solvent and reactant. rsc.org |

Substituent Effects on Reactivity

The electronic properties of substituents on the aromatic ring have a significant impact on the reactivity of the isocyanate group. This can be quantitatively described by the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). acs.orgwikipedia.orglibretexts.org

For the reaction of aryl isocyanates with nucleophiles, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction, while electron-donating groups decelerate it. aub.edu.lb Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity. nih.gov

In this compound, both the methoxy (-OCH₃) group and the methyl (-CH₃) group are electron-donating. The methoxy group, particularly in the ortho position to the isocyanate, and the methyl group in the para position, both contribute to increasing the electron density on the aromatic ring. This reduces the partial positive charge on the isocyanate's carbonyl carbon, thereby decreasing its reactivity compared to unsubstituted phenyl isocyanate. nih.govresearchgate.net

Table 3: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | Position | σ Value | Effect on Reactivity |

| -CH₃ (Methyl) | para | -0.17 | Electron-donating, decreases reactivity |

| -OCH₃ (Methoxy) | meta | +0.12 | Slightly electron-withdrawing (inductive), slightly increases reactivity |

| -OCH₃ (Methoxy) | para | -0.27 | Strongly electron-donating (resonance), decreases reactivity |

Note: The methoxy group in the ortho position in the target molecule will have a combined inductive and resonance effect that is generally electron-donating, thus reducing reactivity.

Reactions with Water: Formation of Carbamic Acids and Amines

Isocyanates react with water in a multi-step process. researchgate.net The initial reaction of the isocyanate group with water forms an unstable carbamic acid intermediate. This carbamic acid then readily decomposes, undergoing decarboxylation to yield a primary amine and carbon dioxide gas. organic-chemistry.org

The amine formed is itself a nucleophile and can react with another molecule of the isocyanate. Given that the reaction of an amine with an isocyanate is typically much faster than the reaction of water with an isocyanate, the newly formed amine will rapidly react with any remaining this compound to produce a symmetrical disubstituted urea. researchgate.netorganic-chemistry.org

Carbamic Acid Formation: R-NCO + H₂O → [R-NHCOOH]

Decarboxylation: [R-NHCOOH] → R-NH₂ + CO₂

Urea Formation: R-NH₂ + R-NCO → R-NH-C(O)-NH-R

Studies on the hydrolysis of tolyl isocyanate have determined second-order rate constants, providing an indication of the kinetics of this process for substituted aromatic isocyanates. nih.gov

Self-Polymerization and Cyclization Reactions

Under certain conditions, particularly in the presence of specific catalysts, isocyanates can undergo self-reaction to form dimers and trimers. nih.gov

Dimerization: Formation of Uretidinediones

Aromatic isocyanates can dimerize to form a four-membered ring structure known as a uretidinedione (or uretdione). google.comnih.gov This reaction is a [2+2] cycloaddition of two isocyanate groups. The dimerization is a reversible process, and the uretidinedione can dissociate back to the isocyanate monomers at elevated temperatures. nih.govresearchgate.netebrary.net

The dimerization is often catalyzed by tertiary phosphines (like tributylphosphine) or imidazole-based catalysts. nih.govresearchgate.net For aromatic isocyanates such as tolyl isocyanate, dimerization can be achieved under controlled conditions to yield the corresponding uretidinedione. google.comresearchgate.net

Trimerization: Formation of Isocyanurates

The cyclotrimerization of three isocyanate molecules to form a highly stable, six-membered heterocyclic ring, known as an isocyanurate, is a common and industrially important reaction. researchgate.netrsc.org These isocyanurate rings are known for their thermal stability.

The trimerization of aromatic isocyanates is typically catalyzed by a wide range of compounds, including:

Lewis Bases: Tertiary amines and phosphines. rsc.org

Metal Salts: Alkali metal carboxylates (e.g., potassium acetate), lithium salts, and various metal alkoxides. google.com

Organometallic Complexes: Aluminum and tin-based catalysts have shown high activity. rsc.orgrsc.org

Fluoride (B91410) Salts: Cesium fluoride (CsF) and tetraalkylammonium fluorides are highly active catalysts that can promote trimerization under mild conditions. google.com

For substituted aromatic isocyanates like p-tolyl isocyanate and 4-methoxyphenyl (B3050149) isocyanate, trimerization can be achieved with high yields using appropriate catalysts.

Table 4: Catalytic Systems for the Trimerization of Aromatic Isocyanates This table provides examples of catalysts and conditions for the trimerization of analogous compounds.

| Isocyanate | Catalyst | Conditions | Yield (%) |

| Phenyl Isocyanate | Cesium Fluoride (CsF) | Room Temperature | High |

| 4-Nitrophenyl Isocyanate | Cesium Fluoride (CsF) | 150 °C, 1 hr | 75 |

| Tolylene Diisocyanate (TDI) | Pyrazine derivatives | Ambient Temperature | High (solid product) |

| Various Aryl Isocyanates | Aluminum-pyridyl-bis(iminophenolate) complex | Mild temperatures, low catalyst loading | High |

Catalysis and Kinetic Control of Trimerization

The cyclotrimerization of isocyanates is a crucial reaction that yields isocyanurates, which are six-membered heterocyclic rings known for their exceptional thermal stability. This reaction is highly dependent on catalysis to proceed at a practical rate. For aromatic isocyanates like this compound, a variety of catalysts can be employed to control the reaction kinetics. These catalysts are broadly categorized and their effectiveness can vary significantly.

The trimerization process can be catalyzed by a range of compounds, including Lewis bases such as tertiary amines and phosphines, organometallic compounds, and anionic species like carboxylates and alkoxides. rsc.orgresearchgate.net The choice of catalyst is a key factor in controlling the reaction rate and selectivity. For instance, strong bases like quaternary ammonium (B1175870) carboxylates are known to be highly effective catalysts for the trimerization of both aliphatic and aromatic isocyanates. google.com The catalytic activity for the cyclotrimerization of phenyl isocyanate, a related aromatic isocyanate, was found to decrease in the series: quaternary ammonium salt > organic acid salt > tertiary amine. sciencedaily.com

The general mechanism for base-catalyzed trimerization involves the nucleophilic attack of the catalyst on the electrophilic carbon of the isocyanate group. This forms a reactive intermediate that then adds to two more isocyanate molecules in a stepwise fashion, ultimately leading to the formation and release of the stable isocyanurate ring and regeneration of the catalyst. The reaction temperature is another critical parameter; ambient or higher temperatures generally favor the formation of the cyclic trimer, whereas very low temperatures (e.g., below -20°C) can sometimes lead to linear polymers. researchgate.net

Table 1: Representative Catalysts for the Trimerization of Aromatic Isocyanates

| Catalyst Class | Specific Examples | Relative Activity |

| Quaternary Ammonium Salts | Tetrabutylammonium acetate (B1210297), Benzyltrimethylammonium hydroxide | High |

| Organic Acid Salts | Potassium acetate, Sodium benzoate | Moderate to High |

| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO), N-Methylmorpholine | Moderate |

| Organometallic Compounds | Dibutyltin dilaurate (DBTDL), Ferric acetylacetonate | Variable |

| Phosphines | Tri-n-butylphosphine | Effective for some isocyanates |

This table is illustrative and presents general trends observed for aromatic isocyanates.

Kinetic control is essential for industrial applications to ensure a manageable reaction profile and to avoid uncontrolled exothermic reactions. The concentration of the catalyst and the reaction temperature are primary levers for controlling the rate of trimerization. researchgate.net

Factors Influencing Product Partitioning (Carbamates, Allophanates, Isocyanurates)

In reaction systems containing both an isocyanate and a compound with active hydrogens (like an alcohol), a competition arises between several reaction pathways, leading to a mixture of products: carbamates (urethanes), allophanates, and isocyanurates. The distribution of these products is governed by several factors, including the stoichiometry of the reactants, the type of catalyst used, and the reaction temperature. rsc.orgpaint.org

Stoichiometry (Isocyanate:Alcohol Ratio): At equimolar or near-equimolar ratios of isocyanate to alcohol, the formation of carbamate (B1207046) is the predominant reaction. rsc.org When the isocyanate is present in excess, the unreacted isocyanate can then react with the initially formed carbamate to produce an allophanate (B1242929). A high excess of isocyanate also increases the likelihood of the trimerization reaction to form isocyanurates.

Catalyst Type: The nature of the catalyst plays a pivotal role in directing the reaction towards a specific product. Catalysts exhibit different selectivities for the carbamate, allophanate, and isocyanurate formation reactions. ebrary.net For instance, many common urethane catalysts like dibutyltin dilaurate (DBTDL) and tertiary amines such as DABCO primarily accelerate the carbamate formation (k₁), with lower activity towards allophanate (k₂) and isocyanurate (k₃) formation (k₁ > k₂ and k₃). rsc.org In contrast, strong anionic catalysts such as potassium acetate or quaternary ammonium carboxylates can significantly accelerate all three reactions, often with a rate order of k₁ < k₂ ≈ k₃, which favors the rapid conversion to the thermodynamically stable isocyanurate. rsc.org

Temperature: Temperature influences both reaction rates and equilibria. Allophanate formation is generally favored at elevated temperatures (e.g., >100°C), as the reaction of an isocyanate with a urethane requires a higher activation energy than the initial urethane formation. researchgate.netnih.gov However, the allophanate linkage is thermally reversible and can dissociate back to urethane and isocyanate at even higher temperatures (typically above 150-170°C). researchgate.netnih.gov Isocyanurate formation is also promoted at higher temperatures in the presence of a suitable catalyst.

Table 2: Influence of Catalyst Type on Product Distribution in Isocyanate-Alcohol Reactions

| Catalyst | Primary Product Favored (at high isocyanate ratio) | Relative Rate Constants |

| Dibutyltin dilaurate (DBTDL) | Carbamate, Allophanate | k₁ > k₂ |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Carbamate | k₁ >> k₂, k₃ |

| Potassium Acetate | Isocyanurate | k₁ < k₂ ≈ k₃ |

| Quaternary Ammonium Carboxylates | Isocyanurate | k₁ < k₂ ≈ k₃ |

This table summarizes general catalytic trends for aromatic isocyanates. The ratio k₁:k₂:k₃ represents the relative rates of carbamate, allophanate, and isocyanurate formation, respectively.

By carefully selecting the catalyst, temperature, and reactant ratio, the synthesis can be directed to yield predominantly carbamates, allophanates, or isocyanurates, allowing for the production of materials with tailored properties.

Formation of Allophanates from Urethanes and Isocyanates

Allophanates are formed through the reaction of an isocyanate group with the N-H bond of a previously formed urethane (carbamate) linkage. researchgate.net This reaction results in a branching point in polyurethane networks, which can significantly impact the material's mechanical properties, such as hardness and thermal stability.

The formation of allophanates is a subsequent reaction that occurs after the initial formation of urethanes and is particularly significant under conditions of excess isocyanate and/or elevated temperatures. researchgate.net The N-H proton in a urethane is less acidic and less reactive than the hydroxyl proton of an alcohol, meaning the rate of allophanate formation is generally slower than the rate of urethane formation. researchgate.net

The reaction can be catalyzed by many of the same catalysts used for urethane formation, although their efficiencies may differ for this specific reaction. The mechanism is believed to proceed via the activation of either the isocyanate or the urethane N-H bond by the catalyst. A proposed mechanism in the presence of excess isocyanate involves the formation of an intermediate complex which then proceeds to the allophanate structure. capes.gov.br

A key characteristic of the allophanate linkage is its thermal reversibility. At temperatures typically ranging from 120°C to 170°C, the allophanate can decompose back into its constituent urethane and isocyanate. nih.govresearchgate.net This dissociation allows for the reprocessing of crosslinked polyurethane materials at elevated temperatures. The stability of the allophanate is influenced by the structure of the isocyanate and the alcohol from which it was formed.

Other Characteristic Reactions of Aromatic Isocyanates

Beyond the formation of urethanes, allophanates, and isocyanurates, aromatic isocyanates like this compound undergo a variety of other important chemical transformations.

Reactions with Carboxylic Acids and Anhydrides

Aromatic isocyanates react with carboxylic acids to form amides, a reaction that proceeds with the elimination of carbon dioxide. The generally accepted mechanism involves the initial nucleophilic addition of the carboxylic acid to the isocyanate, forming an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate. This intermediate then undergoes rearrangement and decarboxylation to yield the corresponding N-substituted amide. scielo.brnih.gov This reaction provides a useful method for amide synthesis under relatively mild, neutral conditions. researchtrends.net

The reaction of aromatic isocyanates with carboxylic anhydrides is more complex and can lead to the formation of N-acylamides or imides. Two distinct mechanisms have been proposed for this transformation. One pathway suggests the formation of a seven-membered ring intermediate through the reaction of the isocyanate with the anhydride, which then eliminates a molecule of carbon dioxide to form the imide. Another proposed mechanism, particularly in the presence of trace water, involves the initial hydrolysis of the isocyanate to an amine, which then reacts with the anhydride to form the imide.

Cycloaddition Reactions (e.g., [2+2] cycloadditions)

The N=C double bond of the isocyanate group can participate in cycloaddition reactions. A notable example is the [2+2] cycloaddition with electron-rich alkenes to form β-lactam (2-azetidinone) rings. These reactions can be initiated either thermally or photochemically.

The mechanism of the [2+2] cycloaddition can be either a concerted process or a stepwise process involving a diradical or zwitterionic intermediate. The specific pathway is highly dependent on the electronic properties of both the isocyanate and the alkene. nih.gov For example, the reaction of chlorosulfonyl isocyanate, a highly reactive isocyanate, with electron-rich alkenes is believed to proceed through a stepwise mechanism involving a 1,4-diradical intermediate. nih.gov In other cases, particularly with conjugated systems, a concerted pathway may be favored.

Isocyanates can also participate in other types of cycloadditions. For example, rhodium-catalyzed [2+2+2] cycloadditions involving alkenyl isocyanates and alkynes have been developed to synthesize complex nitrogen-containing heterocyclic structures like indolizinones and quinolizinones. While not a direct reaction of a simple aromatic isocyanate, this illustrates the versatility of the isocyanate group in more complex, metal-catalyzed transformations.

Polymerization Chemistry Involving 4 Isocyanato 2 Methoxy 1 Methylbenzene

Formation of Polyurethanes from 4-Isocyanato-2-methoxy-1-methylbenzene

Polyurethanes are a versatile class of polymers formed through the step-growth polymerization of isocyanates with polyols. researchgate.net In the case of this compound, its reaction with a diol or polyol would lead to the formation of a polyurethane. Since this compound is a monofunctional isocyanate, it would typically act as a chain terminator, controlling the molecular weight of the polymer, or be used to introduce specific end-groups onto a polymer chain. To form a high molecular weight polyurethane polymer, a diisocyanate would be necessary.

The isocyanate group is the cornerstone of polyurethane chemistry. Its carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it susceptible to nucleophilic attack from the hydroxyl groups of polyols. The reaction results in the formation of a urethane (B1682113) linkage (–NH–C(=O)–O–), which is the repeating unit in the backbone of polyurethane polymers. wikipedia.org

The presence of the benzene (B151609) ring in this compound imparts significant rigidity to the polymer segments it becomes a part of. researchgate.net Aromatic rings are planar and bulky, restricting bond rotation and leading to stiffer polymer chains compared to those derived from aliphatic isocyanates. mdpi.com This increased rigidity at the molecular level translates to macroscopic properties such as higher glass transition temperatures (Tg) and improved mechanical strength in the resulting polyurethane. researchgate.net

When incorporated into a polyurethane, the this compound moiety would contribute to the hard segment of the polymer. The hard segments, formed by the reaction of isocyanates and chain extenders, tend to phase-separate from the more flexible soft segments (derived from the polyol), leading to a microphase-separated morphology that is characteristic of many polyurethane elastomers. hacettepe.edu.tr The rigidity of the hard domains, enhanced by the aromatic structure of the isocyanate, is crucial for the elastomeric and mechanical properties of the material. researchgate.net

The rate of the reaction between an isocyanate and a hydroxyl group is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov The methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups on the benzene ring of this compound have opposing electronic effects that modulate the reactivity of the isocyanate group.

The methyl group is a weak electron-donating group, which slightly increases the electron density on the aromatic ring through an inductive effect. This can slightly decrease the electrophilicity of the isocyanate carbon, potentially slowing down the reaction with a nucleophile.

Conversely, the methoxy group is also generally considered an electron-donating group due to resonance, which would also be expected to decrease the reactivity of the isocyanate. However, its influence can be more complex. Studies on related systems have shown that substituents can affect the reactivity of isocyanates in nuanced ways. researchgate.net For instance, the position of the substituent relative to the isocyanate group is critical. In this compound, the methoxy group is ortho to the isocyanate group, which could also introduce steric hindrance, potentially slowing the reaction rate.

Table 1: Expected Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Expected Impact on Isocyanate Reactivity |

|---|---|---|---|

| Methyl (–CH₃) | Para | Electron-donating (inductive) | Decrease |

Polyurea Formation from Isocyanates

Polyureas are formed from the reaction of isocyanates with amines. This reaction is typically much faster than the reaction with alcohols. wikipedia.org The isocyanate group of this compound would react readily with a primary or secondary amine to form a urea (B33335) linkage (–NH–C(=O)–NH–).

Similar to polyurethane formation, the use of the monofunctional this compound in a reaction with a diamine and a diisocyanate would serve to control the molecular weight of the resulting polyurea. The incorporation of the substituted aromatic ring would also contribute to the rigidity and thermal stability of the polymer. nih.gov While there is a growing interest in isocyanate-free routes for polyurea synthesis to mitigate toxicity concerns, the isocyanate-amine reaction remains a fundamental process in polyurea chemistry. nih.govuva.nlpaint.org

Crosslinking Mechanisms in Polymer Networks

While this compound itself is a monofunctional molecule and thus cannot form a crosslinked network on its own, the urethane groups it forms can undergo further reactions at elevated temperatures to create crosslinks. These secondary reactions include the formation of allophanate (B1242929) and biuret (B89757) linkages.

An allophanate crosslink is formed when an isocyanate group reacts with a urethane linkage. A biuret crosslink is formed when an isocyanate group reacts with a urea linkage. These crosslinking reactions increase the network density of the polymer, leading to enhanced thermal stability, solvent resistance, and mechanical properties. researchgate.net

In a system containing diisocyanates and diols, the presence of this compound would introduce urethane end-groups. If there is an excess of diisocyanate in the system, these urethane groups could potentially react to form allophanate linkages, incorporating the monofunctional unit into the crosslinked network.

Structure-Reactivity Relationships in Polymer Synthesis

The structure of this compound dictates its reactivity in polymer synthesis. The key relationships are summarized below:

Isocyanate Group: The primary driver of its reactivity, enabling the formation of polyurethanes and polyureas. wikipedia.org

Aromatic Ring: Confers rigidity to the resulting polymer segments, influencing the mechanical and thermal properties. researchgate.net Aromatic isocyanates are generally more reactive than aliphatic ones. researchgate.net

Methyl and Methoxy Substituents: These groups electronically modify the reactivity of the isocyanate group. Both are electron-donating, which is expected to decrease the reaction rate compared to an unsubstituted phenyl isocyanate. The ortho-methoxy group may also introduce steric effects. researchgate.net

Monofunctionality: Limits its role to that of a chain terminator or a modifier of polymer architecture, rather than a chain extender or crosslinker in primary polymerization reactions.

The interplay of these structural features allows for the tailored synthesis of polymers where molecular weight and end-group functionality can be precisely controlled.

Spectroscopic Characterization Methodologies in Academic Research for 4 Isocyanato 2 Methoxy 1 Methylbenzene

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Vibrational Features

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are primary tools for identifying the functional groups present in 4-Isocyanato-2-methoxy-1-methylbenzene. The most salient feature in the IR spectrum of this compound is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is highly characteristic and typically appears in the range of 2280-2250 cm⁻¹. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2270 | Asymmetric Stretch | Isocyanate (-N=C=O) | Strong, Sharp |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |

| 3000-2850 | C-H Stretch | Methyl (-CH₃), Methoxy (B1213986) (-OCH₃) | Medium |

| 1610, 1510 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-O Asymmetric Stretch | Aryl Ether (-OCH₃) | Strong |

| ~1030 | C-O Symmetric Stretch | Aryl Ether (-OCH₃) | Medium |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. For isocyanates, a key distinction is observed in the vibrational modes of the -NCO group. While the asymmetric stretch is very strong in the IR spectrum, it is typically weak in the Raman spectrum. Conversely, the symmetric stretch of the -NCO group, which is often weak and difficult to observe in the IR, gives rise to a moderately intense band in the Raman spectrum. researchgate.net This complementary nature makes Raman spectroscopy a valuable tool for confirming the presence and structural integrity of the isocyanate functionality. The vibrations of the substituted aromatic ring also produce distinct Raman signals, contributing to a unique vibrational fingerprint for the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₉H₉NO₂), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 163, corresponding to its monoisotopic mass. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern in electron ionization (EI) mode would likely involve characteristic losses. A common fragmentation for aryl isocyanates is the loss of a carbon monoxide (CO) radical, which would lead to a fragment ion at m/z 135. Other plausible fragmentations include the loss of a methyl radical (•CH₃) from either the methoxy or the ring-attached methyl group, leading to an ion at m/z 148, or the loss of a methoxy radical (•OCH₃) to give an ion at m/z 132. Further fragmentation would break down the aromatic ring, similar to patterns seen for toluene (B28343) and anisole (B1667542) derivatives. nih.govdocbrown.info

Table 3: Plausible Mass Spectrometry Fragments

| m/z | Proposed Fragment | Identity |

| 163 | [C₉H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 148 | [M - •CH₃]⁺ | Loss of a methyl radical |

| 135 | [M - CO]⁺• | Loss of carbon monoxide |

| 132 | [M - •OCH₃]⁺ | Loss of a methoxy radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the π → π* transitions of the substituted benzene (B151609) ring. Benzene itself has characteristic absorption bands, and the presence of substituents (auxochromes) like the methoxy, methyl, and isocyanate groups causes a shift in these bands to longer wavelengths (a bathochromic shift) and can also increase their intensity.

The spectrum is expected to show two main absorption bands characteristic of substituted benzenes. The methoxy group, with its non-bonding electrons, can also participate in n → π* transitions. researchgate.net Data for the related compound 2-methylanisole (B146520) shows absorption maxima around 270-280 nm, and it is expected that this compound would exhibit a similar profile, with the exact λmax values modulated by the electron-withdrawing nature of the isocyanate group. nist.gov

Theoretical and Computational Chemistry Studies of 4 Isocyanato 2 Methoxy 1 Methylbenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 4-isocyanato-2-methoxy-1-methylbenzene, providing a basis for understanding its stability, spectroscopic properties, and reactivity.

The electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP), can be visualized to identify electrophilic and nucleophilic sites. In molecules like this compound, the isocyanate group is a key feature. The nitrogen and oxygen atoms of the isocyanate group, along with the oxygen of the methoxy (B1213986) group, are expected to be regions of negative electrostatic potential (nucleophilic), while the carbon atom of the isocyanate group would be a primary electrophilic site. The aromatic ring itself contributes to the complex electronic nature of the molecule.

Illustrative DFT-Calculated Properties for Aromatic Isocyanates

| Property | Typical Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.0 - 3.5 |

| N=C=O Angle (°) | ~170-175 |

| C-N-C Angle (°) | ~120-130 |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. These methods are particularly useful for studying systems where electron correlation effects are significant. For this compound, MP2 calculations could provide more accurate predictions of conformational energies and the barriers to internal rotation, for instance, rotation of the methoxy and methyl groups. nih.gov While computationally more demanding, ab initio methods are valuable for benchmarking DFT results and for investigating specific electronic phenomena that may not be as accurately described by standard DFT functionals. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound, allowing for the identification of transition states and the calculation of activation energies.

The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water. nih.gov Computational studies on the reactions of phenyl isocyanate with alcohols have shown that the reaction can proceed through a concerted or a stepwise mechanism, often influenced by the presence of catalysts. mdpi.com For this compound, theoretical calculations could be employed to model its reaction with a simple alcohol like methanol (B129727). By locating the transition state structures for different possible pathways, the activation energy barriers can be calculated. This allows for the prediction of the most favorable reaction mechanism. The presence of the electron-donating methoxy and methyl groups on the aromatic ring is expected to influence the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are typically performed to confirm that a located transition state connects the reactants and products along the reaction pathway. acs.org

Example of Calculated Energy Barriers for Isocyanate Reactions

| Reaction | Catalyst | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Phenyl Isocyanate + Methanol | None | ~100-120 |

| Phenyl Isocyanate + Methanol | Amine | ~40-60 |

Reactions are typically carried out in a solvent, and the surrounding solvent molecules can significantly influence the reaction mechanism and energetics. Computational models can account for these effects using either explicit or implicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. researchgate.net Studies on the reaction of methyl isocyanate with methanol have shown that increasing solvent polarity can affect the geometry and energy of reactants and transition states. researchgate.net For the reactions of this compound, PCM calculations would be essential to understand how the reaction rates and mechanisms might change in different solvent environments, from nonpolar solvents like hexane (B92381) to polar solvents like acetonitrile. acs.org

Prediction of Reactivity Parameters (e.g., HOMO-LUMO Energy Gaps, Fukui Functions)

Global and local reactivity descriptors derived from conceptual DFT provide a quantitative measure of the chemical reactivity of a molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this context. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. frontiersin.org For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the methoxy group, while the LUMO is expected to be centered on the electrophilic isocyanate group. The energy gap can be correlated with the electronic absorption spectrum of the molecule.

Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attack. faccts.de By analyzing the Fukui functions for this compound, it would be possible to quantify the reactivity of different atoms in the molecule. The carbon atom of the isocyanate group is expected to have a high value for the Fukui function corresponding to nucleophilic attack (f+), confirming its electrophilic character. Conversely, the oxygen and nitrogen atoms would show higher values for electrophilic attack (f-).

Typical Reactivity Descriptors for Substituted Aromatic Compounds

| Parameter | Significance |

|---|---|

| HOMO-LUMO Gap (eV) | Indicates chemical reactivity and stability |

| Ionization Potential (eV) | Energy required to remove an electron |

| Electron Affinity (eV) | Energy released when an electron is added |

| Electronegativity (χ) | Tendency to attract electrons |

| Chemical Hardness (η) | Resistance to change in electron distribution |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For a molecule like this compound, with its rotatable methoxy and isocyanato groups, multiple conformations, or spatial arrangements of atoms, are possible. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to identify stable conformers and the energy barriers between them. researchgate.net For instance, studies on similar substituted acetophenones have shown that the relative stability of different conformers can change with the polarity of the solvent. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net By simulating the motions of atoms and molecules, MD can provide insights into how this compound would behave in different environments, such as in a solvent or at a material interface. These simulations can reveal information about intermolecular interactions, diffusion coefficients, and the time-evolution of the molecule's conformation. researchgate.net For example, MD simulations have been used to study the thermodynamic, structural, and dynamic properties of related aromatic compounds like benzene (B151609), toluene (B28343), and p-xylene. researchgate.netresearchgate.net

Table 1: Hypothetical Conformational Analysis Data for this compound The following table is a hypothetical representation of data that could be generated from a computational conformational analysis. Specific experimental or calculated data for this compound is not readily available in the provided search results.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| A | 0° (planar) | 0.00 | 2.5 |

| B | 90° (orthogonal) | 1.25 | 3.1 |

Spectroscopic Property Prediction using Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting various spectroscopic properties, which are essential for the identification and characterization of molecules.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These predicted spectra can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For example, in a study of 2-methoxy-1,4-naphthoquinone, DFT calculations were used to compute the IR spectra in different solvents, which assisted in the analysis of the experimental FTIR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can be used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions can help in the assignment of complex spectra and in confirming the structure of a compound.

Electronic Spectroscopy (UV-Vis): Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the electronic structure of the molecule.

Mass Spectrometry: While not a direct prediction of a spectrum, computational methods can be used to calculate properties relevant to mass spectrometry, such as the monoisotopic mass and predicted collision cross sections for different adducts. uni.lu

Table 2: Predicted Spectroscopic Data for a Related Isomer, 2-isocyanato-4-methoxy-1-methylbenzene The following data is for a positional isomer and is provided for illustrative purposes of the types of data that can be computationally predicted.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 164.07060 | 130.0 |

| [M+Na]⁺ | 186.05254 | 139.6 |

| [M-H]⁻ | 162.05604 | 135.9 |

| [M+NH₄]⁺ | 181.09714 | 151.7 |

| [M+K]⁺ | 202.02648 | 138.4 |

| [M]⁺ | 163.06277 | 133.3 |

| [M]⁻ | 163.06387 | 133.3 |

Data sourced from PubChem. uni.lu

Applications in Advanced Materials Science: Chemical Design Principles

Role of 4-Isocyanato-2-methoxy-1-methylbenzene in Tailoring Polymer Microstructure

The design of high-performance polymers, particularly segmented copolymers like polyurethanes, hinges on the ability to control the phase separation and morphology of hard and soft segments. This compound serves as a critical building block for the hard segments, which are typically formed through the reaction of the isocyanate with a chain extender.

The specific arrangement of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring introduces steric and electronic asymmetry. This asymmetry disrupts the packing efficiency of the hard segments, preventing extensive crystallization and allowing for the formation of well-defined, dispersed hard-segment domains within the soft-segment matrix. This tailored microstructure is essential for achieving a desirable balance of properties, such as toughness, flexibility, and elasticity. The modulated reactivity of the isocyanate group, influenced by its substituents, allows for kinetic control over the polymerization process, further refining the phase separation and morphology of the resulting polymer.

Chemical Design of Polyurethane and Polyurea Systems

Polyurethanes and polyureas are among the most versatile classes of polymers, with applications spanning a wide range of industries. nih.gov The fundamental reaction involves the addition of an isocyanate component to a polyol (for polyurethanes) or a polyamine (for polyureas). researchgate.netmdpi.com this compound can be strategically employed as a monofunctional or as part of a difunctional isocyanate component to engineer specific material properties.

Polyurethane foams are created through a simultaneous polymerization (gelling) reaction and a blowing reaction. google.com this compound, as part of the isocyanate "A-side" component, reacts with polyols in the "B-side" to form the polyurethane network. google.com Simultaneously, a reaction with water (a blowing agent) produces an unstable carbamic acid, which decomposes to form an amine and carbon dioxide gas. google.comutwente.nl The liberated CO2 causes the polymer matrix to expand into a cellular structure, while the resulting amine reacts with another isocyanate to form polyurea linkages, which contribute to the hard segments of the foam. google.com

Rigid Foams: In these formulations, highly functional polyols and isocyanates are used to create a densely crosslinked, rigid polymer network. The structure of this compound can contribute to the thermal resistance and dimensional stability of the foam.

Flexible Foams: For flexible foams, lower functionality polyols and isocyanates are used. The specific substituents on the this compound molecule can influence the morphology of the polyurea hard segments, which act as physical crosslinks, thereby affecting the foam's flexibility, resilience, and load-bearing capacity.

| Foam Component | Chemical Role | Contribution to Foam Structure |

| This compound | Reactant (Part of A-Side) | Forms urethane (B1682113) linkages with polyols and urea (B33335) linkages with amines. |

| Polyol | Reactant (Part of B-Side) | Forms the soft segment of the polyurethane network. scispace.com |

| Water | Blowing Agent / Reactant | Reacts with isocyanate to produce CO2 for foam expansion and amines for urea formation. google.com |

| Catalyst | Reaction Accelerator | Controls the rate of the gelling (urethane) and blowing (urea) reactions. thescipub.com |

| Surfactant | Stabilizer | Controls cell size and stabilizes the rising foam. |

In coatings and adhesives, the primary goal is to form a durable, resilient, and adherent polymer network. Isocyanates are highly effective crosslinking agents due to their reactivity with a wide range of functional groups, including hydroxyls and amines. nih.govusm.edu When formulated into a coating or adhesive system, this compound can react with polyols or other active hydrogen-containing compounds to form a thermoset network.

The process of chemical crosslinking creates a three-dimensional polymer structure that provides excellent chemical resistance, mechanical strength, and adhesion to various substrates. The methoxy and methyl substituents on the aromatic ring can enhance the solubility of the isocyanate in different solvent systems and plasticize the resulting polymer network, improving film formation and flexibility. The degree of crosslinking, and thus the final properties of the coating or adhesive, can be precisely controlled by the functionality of the polyol and isocyanate components and the reaction conditions.

Exploration of Novel Isocyanate-Derived Polymer Architectures

Beyond conventional linear or branched polyurethanes, isocyanates are precursors to more complex and highly functional polymer architectures. One notable reaction is the cyclotrimerization of isocyanates, which forms a highly stable, six-membered isocyanurate ring. utwente.nl This reaction can be catalyzed to proceed alongside the urethane formation, creating poly(urethane-isocyanurate) networks. utwente.nl These networks exhibit superior thermal stability and flame retardancy due to the inherent stability of the isocyanurate ring structure. utwente.nl this compound can be used as a monomer in such systems to introduce isocyanurate crosslinks, significantly enhancing the thermomechanical properties of the material.

Another advanced architecture is the formation of interpenetrating and semi-interpenetrating polymer networks (IPNs). researchgate.net In this approach, a polyurethane network derived from an isocyanate like this compound can be formed simultaneously with another distinct polymer network (e.g., a polymethacrylate). researchgate.net The resulting material consists of two intertwined polymer networks that are not covalently bonded but are physically entangled, leading to synergistic properties that are often superior to either individual component.

Influence of Substituents (Methoxy, Methyl) on Polymer Network Formation and Functionality

The substituents on the aromatic ring of this compound have a profound impact on its reactivity and the properties of the resulting polymers. Both the methoxy (-OCH3) and methyl (-CH3) groups are electron-donating, which alters the electrophilicity of the isocyanate group and influences the formation and functionality of the polymer network.

Generally, electron-donating groups reduce the reactivity of an aromatic isocyanate. utwente.nlnih.gov This is because they increase the electron density on the aromatic ring, making the carbon atom of the isocyanate group less electrophilic and thus less susceptible to nucleophilic attack by alcohols or amines.

Methoxy Group (-OCH3): As a strong electron-donating group, the methoxy substituent significantly reduces the isocyanate's reaction rate. This can be advantageous in applications requiring a longer pot life or controlled curing profile, such as in some coatings or adhesives. However, the presence of methoxy groups has also been reported to decrease the thermal stability of the final polymer by creating pathways for thermal degradation. researchgate.net

This modulated reactivity allows for fine-tuning of the polymerization process, enabling control over gel time, cure temperature, and the final degree of crosslinking. The combination of these substituents ultimately affects the macroscopic properties of the polymer, including its mechanical strength, thermal stability, and chemical resistance.

| Substituent | Electronic Effect | Impact on Isocyanate Reactivity | Influence on Polymer Properties |

| Methoxy (-OCH3) | Strong Electron-Donating | Decreases reactivity | Can reduce thermal stability; increases flexibility. researchgate.net |

| Methyl (-CH3) | Weak Electron-Donating | Slightly decreases reactivity | Contributes to steric hindrance; can affect chain packing. |

Chemical Degradation Pathways of 4 Isocyanato 2 Methoxy 1 Methylbenzene and Derived Polymers

Hydrolytic Degradation Mechanisms of Isocyanates and Polyurethanes

Hydrolysis is a primary degradation pathway for both the isocyanate monomer and the corresponding polyurethane polymer. The isocyanate functional group (-N=C=O) is highly reactive toward water. wikipedia.org This reaction proceeds through the formation of an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. wikipedia.orgresearchgate.netstackexchange.com The newly formed aromatic amine is itself reactive and can react with any remaining isocyanate groups to form a stable, substituted urea (B33335) linkage. researchgate.netrsc.org This process is significantly faster than the reaction of isocyanates with hydroxyl groups. researchgate.net

The structure of the isocyanate plays a crucial role in the hydrolytic stability of the resulting polyurethane. Aromatic isocyanates, such as 4,4'-methylene diphenyl diisocyanate (MDI), can confer different hydrolytic resistance compared to aliphatic isocyanates. nih.govrubber.or.krkoreascience.kr Studies comparing various polyurethanes have shown that decomposition temperatures in a subcritical water medium vary with the isocyanate structure, with MDI-based polyurethanes showing a higher decomposition temperature (237°C) compared to those based on toluene (B28343) diisocyanate (TDI) (199°C) or various aliphatic isocyanates (218-220°C). rubber.or.krkoreascience.kr

| Linkage Type | General Structure | Relative Stability | Primary Hydrolysis Products |

|---|---|---|---|

| Ether | R-O-R' | Very High | Resistant to hydrolysis |

| Urethane (B1682113) | R-NH-CO-O-R' | Moderate | Amine, Carbon Dioxide, Alcohol |

| Urea | R-NH-CO-NH-R' | Low | Amine, Carbon Dioxide |

| Ester | R-CO-O-R' | Very Low | Carboxylic Acid, Alcohol |

Thermal and Pyrolytic Decomposition Pathways

High temperatures induce the thermal degradation of polyurethanes through complex, multi-step processes. The decomposition pathway and the resulting products are highly dependent on the polymer's chemical structure, the atmosphere (inert or oxidative), and the temperature. nih.govscispace.com The process generally begins with the degradation of the urethane groups, which are the most thermally labile moieties in the polymer chain. researchgate.net

The thermal cleavage of the urethane linkage is generally understood to proceed via three main pathways. osti.govresearchgate.net

Reversible Dissociation: This pathway involves the reversion of the urethane linkage back to its original constituent isocyanate and alcohol. osti.govresearchgate.net This reaction is reported to initiate at temperatures between 150°C and 250°C. osti.govresearchgate.net

Irreversible Scission to Primary Amine: This mechanism involves a rearrangement reaction that results in the formation of a primary amine, an alkene, and carbon dioxide. osti.govresearchgate.net This is an irreversible process that contributes to permanent degradation of the polymer.

Irreversible Scission to Secondary Amine: A third pathway leads to the formation of a secondary amine and carbon dioxide. osti.govresearchgate.net However, this mechanism is generally considered to be less common. osti.gov

The relative prominence of these pathways can be influenced by the specific structure of the isocyanate and polyol used in the polymer synthesis. researchgate.net

| Mechanism | Description | Key Products | Typical Temperature Range (°C) | Reversibility |

|---|---|---|---|---|

| Dissociation | Cleavage into original reactants | Isocyanate, Alcohol | 150 - 250 | Reversible |

| Scission (Pathway 1) | Cleavage via six-member ring rearrangement | Primary Amine, Alkene, Carbon Dioxide | > 215 | Irreversible |

| Scission (Pathway 2) | Cleavage via four-member ring rearrangement | Secondary Amine, Carbon Dioxide | Variable | Irreversible |

As the urethane bonds break, a variety of volatile and non-volatile products are formed. The initial dissociation reaction regenerates the isocyanate monomer. nih.gov Further decomposition at higher temperatures leads to the formation of amines, carbon dioxide, and other compounds. osti.govrsc.org If urea linkages are present in the polymer (formed either during synthesis or via hydrolysis), they can also thermally decompose at higher temperatures (e.g., 350-450°C) to yield an isocyanate and an amine. mdpi.comutwente.nl

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) studies on various polyurethanes have identified a wide array of degradation products. For polymers based on aromatic isocyanates like MDI, the main nitrogen-containing product is often the corresponding diamine (e.g., 4,4'-methylenedianiline). researchgate.net Other products can include regenerated isocyanates, carbon dioxide, carbon monoxide, water, alcohols, and various aliphatic and aromatic compounds. nih.govugent.be The specific composition of pyrolysis products depends heavily on the polymer structure; for instance, TDI-based polyurethanes can release compounds like acetonitrile, aniline (B41778), and pyridine (B92270) at temperatures above 200°C. mdpi.com

Photodegradation Mechanisms of Aromatic Isocyanate-Based Polymers

Polyurethanes derived from aromatic isocyanates, such as 4-isocyanato-2-methoxy-1-methylbenzene, are known to be susceptible to degradation upon exposure to ultraviolet (UV) radiation, particularly from sunlight. dtic.mil This photodegradation often leads to undesirable effects like discoloration (yellowing) and a loss of mechanical properties. dtic.mil

The primary mechanisms of photodegradation involve two main pathways:

Photo-Fries Rearrangement: This process involves the rearrangement of the urethane linkage, leading to the formation of amino-ketone structures within the polymer chain. dtic.milresearchgate.net

Photo-oxidation: This is a dominant pathway that begins with the absorption of UV light, causing the homolytic scission (cleavage) of the N-C bond in the urethane linkage. researchgate.netrsc.org This generates free radicals that react with oxygen, initiating a cascade of oxidative reactions. researchgate.net These reactions lead to chain scission, cross-linking, and the formation of various photo-oxidized products, including peroxides, hydroperoxides, and carbonyl compounds. researchgate.netresearchgate.net

The subsequent reactions of these primary photoproducts can lead to the formation of colored compounds, such as those containing azo groups, which are responsible for the characteristic yellowing of the degraded polymer. dtic.mil The degradation process ultimately breaks down the polymer into shorter chains and low molecular weight products that can leach into the surrounding environment. rsc.org

Environmental Chemical Fate and Transformation

When materials derived from this compound are released into the environment, their fate is determined by a combination of transport and transformation processes.

In environmental systems like soil and water, the chemical fate of isocyanates and their polymers is primarily governed by abiotic (non-biological) degradation processes.

Sorption: Due to their chemical nature and often low solubility in water, isocyanates and their oligomers tend to adsorb strongly to organic matter in soil and sediment. epa.gov In the absence of rapid hydrolysis, sorption becomes a primary mechanism for removal from the water column. epa.gov This strong binding limits their mobility, reducing the likelihood of migration to groundwater. epa.gov

Atmospheric Reactions: In the atmosphere, aromatic compounds can be degraded by reaction with hydroxyl (OH) radicals. researchgate.net For aromatic isocyanates, the reaction with OH radicals primarily involves addition to the aromatic ring rather than attack at the isocyanate group. researchgate.net This process contributes to their atmospheric transformation. Compounds like halomethoxybenzenes, which share structural similarities, are known to undergo long-range atmospheric transport, entering the atmosphere largely through evaporation from water. researchgate.netnih.gov

Chemical Transformation Products Analysis of this compound and Derived Polymers

The degradation of polymers derived from this compound, a type of aromatic isocyanate, proceeds through several chemical pathways, primarily influenced by environmental factors such as heat, moisture, and light. The analysis of the resulting chemical transformation products is crucial for understanding the degradation mechanisms and predicting the long-term stability of these materials. Advanced analytical techniques are employed to identify and quantify the various degradation products, providing insights into the scission of polymer chains and the subsequent reactions of the constituent monomers.

The thermal degradation of polyurethanes is a complex process that typically initiates with the dissociation of the urethane linkage into its constituent isocyanate and alcohol. osti.govresearchgate.net This reversible reaction is often the first step in the thermal decomposition of polyurethanes. osti.gov At elevated temperatures, further irreversible reactions occur, leading to the formation of a variety of volatile and semi-volatile organic compounds. osti.govsemanticscholar.org The specific products formed during the thermal degradation of polyurethanes derived from this compound can be analyzed using techniques such as Thermogravimetric Analysis coupled with Gas Chromatography/Mass Spectrometry (TGA-GC/MS). osti.govsemanticscholar.org

Hydrolytic degradation is another significant pathway, particularly for polyurethanes containing hydrolyzable linkages such as ester groups. While the urethane bond is generally more resistant to hydrolysis than ester bonds, it can still be cleaved under certain conditions, especially at elevated temperatures and in the presence of acidic or basic catalysts. The hydrolysis of the isocyanate group itself leads to the formation of an unstable carbamic acid, which readily decarboxylates to form the corresponding primary amine. This amine can then react with remaining isocyanate groups to form urea linkages. The analysis of hydrolysis products is often carried out using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the water-soluble degradation products. komatsu.jp

Photodegradation occurs when the polymer is exposed to ultraviolet (UV) radiation. Aromatic polyurethanes are particularly susceptible to photodegradation, which can proceed through mechanisms such as a photo-Fries rearrangement and photo-induced oxidation. researchgate.net These processes can lead to discoloration (yellowing) and a loss of mechanical properties. The identification of photodegradation products often involves spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to monitor changes in chemical functional groups, and chromatographic methods to separate and identify the smaller molecules formed. escholarship.org

The following tables summarize the potential chemical transformation products resulting from the degradation of polymers derived from this compound, based on established degradation mechanisms for similar polyurethane systems. The analytical techniques listed are those commonly employed for the identification and quantification of these types of compounds. osti.govkomatsu.jpescholarship.org

Table 1: Potential Thermal Degradation Products of Polyurethanes Derived from this compound

| Degradation Product | Chemical Formula | Probable Formation Pathway | Analytical Technique for Identification |

| This compound | C9H9NO2 | Reversion of urethane linkage to isocyanate and alcohol | TGA-GC/MS, Py-GC/MS |

| 4-Amino-2-methoxy-1-methylbenzene | C8H11NO | Decarboxylation of the corresponding carbamic acid from isocyanate hydrolysis | GC-MS, HPLC-MS |

| Carbon Dioxide | CO2 | Decarboxylation of carbamic acid; further decomposition of urethane groups | TGA-FTIR, GC-MS |

| Alkenes | Variable | Decomposition of the polyol segment | Py-GC/MS |

| Secondary Amines | Variable | Reaction of primary amines with other degradation products | GC-MS |

Table 2: Potential Hydrolytic Degradation Products of Polyurethanes Derived from this compound

| Degradation Product | Chemical Formula | Probable Formation Pathway | Analytical Technique for Identification |

| 4-Amino-2-methoxy-1-methylbenzene | C8H11NO | Hydrolysis of the isocyanate group and subsequent decarboxylation | HPLC-MS, GC-MS |

| N,N'-bis(2-methoxy-4-methylphenyl)urea | C17H20N2O3 | Reaction of 4-amino-2-methoxy-1-methylbenzene with unreacted isocyanate | HPLC-MS, LC-NMR |

| Polyol | Variable | Cleavage of the urethane linkage | GPC, NMR |

| Carboxylic Acids and Alcohols | Variable | Hydrolysis of polyester (B1180765) soft segments (if present) | HPLC, GC-MS |

Table 3: Potential Photodegradation Products of Polyurethanes Derived from this compound

| Degradation Product | Chemical Formula | Probable Formation Pathway | Analytical Technique for Identification |

| Amino- and hydroxyl-substituted aromatic compounds | Variable | Photo-Fries rearrangement of the urethane linkage | GC-MS, LC-MS |

| Carbonyl compounds (aldehydes, ketones, carboxylic acids) | Variable | Photo-oxidation of the polymer backbone | FTIR, GC-MS with derivatization |

| Colored quinone-imide structures | Variable | Oxidation of aromatic amine derivatives | UV-Vis Spectroscopy |

It is important to note that the exact composition and relative abundance of these degradation products will depend on the specific formulation of the polyurethane (e.g., the type of polyol used) and the precise conditions of degradation (e.g., temperature, humidity, and wavelength of UV radiation). The presence of the electron-donating methoxy (B1213986) group on the aromatic ring may also influence the degradation pathways and the stability of the resulting products.

Q & A

Q. Intermediate Research Focus

- NMR Spectroscopy : H and C NMR (e.g., DMSO-d6) confirm structural integrity, with methoxy protons typically resonating at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) verifies molecular ion peaks (e.g., m/z 242 [M+1] for analogous compounds) .

- FT-IR : ATR-FTIR identifies isocyanate (-NCO) stretches near 2270 cm and methoxy C-O bonds at ~1250 cm .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

How can computational methods like DFT predict the reactivity or electronic properties of this compound?

Advanced Research Focus